molecular formula C13H17Cl2N3 B2974929 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride CAS No. 1955499-05-4

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Cat. No. B2974929
CAS RN: 1955499-05-4
M. Wt: 286.2
InChI Key: CRUVFCXHTHDVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Pharmaceuticals

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biological and Pharmacological Activity

Piperidine derivatives have been studied for their biological and pharmacological activity . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered .

Inhibitors of Soluble Epoxide Hydrolase

2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), potent endogenous anti-inflammatory mediators . This has potential applications in the treatment of pain and inflammatory diseases .

Anti-Inflammatory Activity

A selected compound from the 2-(Piperidin-4-yl)acetamides series displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU . This suggests potential applications in the development of new anti-inflammatory drugs .

6. Drug Metabolism and Pharmacokinetics (DMPK) Properties The DMPK properties of piperidine derivatives, including 2-(Piperidin-4-yl)acetamides, are an important area of study. Understanding these properties can help in the design of drugs with better bioavailability and efficacy .

properties

IUPAC Name

2-piperidin-4-yl-1,8-naphthyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10;;/h1-4,7,10,14H,5-6,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUVFCXHTHDVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(C=CC=N3)C=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride

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